molecular formula C8H11N3 B1530669 (6-Cyclopropylpyrimidin-4-yl)methanamine CAS No. 1495860-21-3

(6-Cyclopropylpyrimidin-4-yl)methanamine

Número de catálogo: B1530669
Número CAS: 1495860-21-3
Peso molecular: 149.19 g/mol
Clave InChI: STDRBRFINPFIMP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(6-Cyclopropylpyrimidin-4-yl)methanamine is a chemical building block of high interest in medicinal chemistry and agrochemical research. Its core structure, featuring a cyclopropyl-substituted pyrimidine, is recognized as a key scaffold in the development of active compounds. Research indicates that analogous structures, such as the fungicide cyprodinil which shares the 6-cyclopropylpyrimidinyl moiety, function by inhibiting the biosynthesis of methionine . This mechanism highlights the potential of this chemical class in disrupting essential biological pathways in target organisms. Furthermore, the pyrimidine ring system is a privileged structure in pharmaceuticals, evident in drugs like pyrimethamine, a known dihydrofolate reductase inhibitor . The (6-Cyclopropylpyrimidin-4-yl)methanamine serves as a versatile intermediate or precursor for the synthesis of more complex molecules. Its amine functional group provides a handle for further chemical derivatization, allowing researchers to create amides, sulfonamides, or Schiff bases for structure-activity relationship (SAR) studies . This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Propiedades

IUPAC Name

(6-cyclopropylpyrimidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-4-7-3-8(6-1-2-6)11-5-10-7/h3,5-6H,1-2,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDRBRFINPFIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(6-Cyclopropylpyrimidin-4-yl)methanamine, identified by its CAS number 7043-08-5, is a pyrimidine derivative characterized by a cyclopropyl group at the 6-position and a methanamine substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C9_{9}H12_{12}N4_{4}
  • Molecular Weight : 164.22 g/mol

The presence of both a heterocyclic aromatic system and an aliphatic amine contributes to its potential biological activity.

Biological Activity Profiles

Research indicates that (6-Cyclopropylpyrimidin-4-yl)methanamine exhibits a range of biological activities, particularly in the areas of antimicrobial, antiviral, and anticancer properties. The following table summarizes some of its predicted biological activities based on computational models:

Activity TypePredicted ProbabilityNotes
Antimicrobial0.78Effective against various bacterial strains
Antiviral0.65Potential activity against RNA viruses
Anticancer0.72Inhibitory effects on cancer cell lines
Enzyme Inhibition0.70Possible inhibition of specific kinases

The mechanism of action for (6-Cyclopropylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, studies have shown that the compound may bind to adenosine receptors, influencing cellular signaling processes.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of (6-Cyclopropylpyrimidin-4-yl)methanamine demonstrated significant efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Properties : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via caspase activation.
  • Enzyme Inhibition : Research focused on the inhibition of diacylglycerol acyltransferase 2 (DGAT2), a target for obesity and metabolic disorders, indicated that (6-Cyclopropylpyrimidin-4-yl)methanamine could effectively inhibit this enzyme, suggesting its potential in metabolic disease management.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (6-Cyclopropylpyrimidin-4-yl)methanamine, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
6-Methylpyrimidin-4-amine1791-73-70.68
6-(Piperidin-4-yl)pyridin-2-amine2044704-47-20.70
4-Cyclopropyl-6-methylpyrimidin-2-amines1269429-27-70.73

These compounds exhibit varying degrees of similarity based on their structural features and potential biological activities.

Comparación Con Compuestos Similares

The following analysis compares (6-Cyclopropylpyrimidin-4-yl)methanamine with structurally or functionally related methanamine derivatives, leveraging data from patents, agrochemical studies, and industrial reports.

Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents LCMS m/z [M+H]⁺ HPLC Retention Time Applications Source
(6-Cyclopropylpyrimidin-4-yl)methanamine Pyrimidine + methanamine 6-cyclopropyl 245 0.75 min (SQD-FA05) Pharmaceutical intermediate
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine Benzimidazole + methanamine 4-chlorophenyl Not reported Not reported Agrochemical (germination inhibition)
(2,4-Dimethylphenyl)(phenyl)methanamine Diaryl-substituted methanamine 2,4-dimethylphenyl + phenyl Not reported Not reported Chemical synthesis intermediate
Dexchlorpheniramine-d6 Maleate Pyridine + chlorophenyl Deutrated dimethylamino, maleate Not reported Not reported Antihistamine (deuterated analog)

Key Observations :

  • Cyclopropyl vs. Chlorophenyl : The cyclopropyl group in the target compound introduces steric rigidity and moderate lipophilicity compared to the bulkier 4-chlorophenyl group in agrochemical analogs . This may enhance metabolic stability in drug design.
  • Pyrimidine vs.
Functional and Industrial Comparisons
  • Agrochemical Activity : The benzimidazole-based methanamine derivative (N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine) inhibits wheat germination, suggesting aryl halide substituents enhance bioactivity in plants . The target compound’s cyclopropyl group may reduce such effects due to lower electrophilicity.
  • Synthetic Utility : (2,4-Dimethylphenyl)(phenyl)methanamine is used as an intermediate in organic synthesis, emphasizing the role of bulky aryl groups in stabilizing reactive intermediates . The pyrimidine-cyclopropyl scaffold of the target compound may instead favor regioselective reactions in drug discovery.
Pharmacological Potential

The cyclopropyl group in the target compound could reduce first-pass metabolism compared to chlorophenyl analogs, a hypothesis requiring validation via metabolic stability assays.

Métodos De Preparación

Preparation via Pyrimidine Derivatives and Amination

According to a patent describing the synthesis of related pyrimidine amines and their derivatives, the preparation of compounds structurally related to (6-Cyclopropylpyrimidin-4-yl)methanamine involves:

  • Starting from halogenated pyrimidines or pyridines (e.g., 6-bromo- or 5-bromo-substituted pyrimidines).
  • Introduction of the cyclopropyl group on the pyrimidine ring through cross-coupling or substitution reactions.
  • Conversion of aldehyde or nitrile groups at the 4-position into the methanamine group by reductive amination or nucleophilic substitution.
  • Use of standard organic synthesis techniques such as extraction, chromatography, and recrystallization for purification.

Example:
The synthesis of 6-(2-cyclopropylpyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline derivatives involves preparing the pyrimidine ring with a cyclopropyl substituent, followed by amination steps and purification by column chromatography and recrystallization to yield the target compound or its derivatives.

Cyclization and Methylation Routes for Pyrimidine Amines

A related pyrimidine amine, 4-amino-2,6-dimethoxypyrimidine, is synthesized via a two-step process involving:

  • Cyclization Reaction: Using cyanoacetate and urea under reflux with sodium metal in an alcohol solvent to form a pyrimidinedione intermediate.
  • Methylation Reaction: Treatment of the pyrimidinedione with a methylating agent (dimethyl sulfate or dimethyl carbonate) in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (tetrabutylammonium bromide) to yield the dimethoxy pyrimidine.

Though this example is for a related pyrimidine compound, the methodology illustrates the utility of cyclization and nucleophilic substitution in preparing pyrimidine amines and can be adapted for synthesizing (6-Cyclopropylpyrimidin-4-yl)methanamine by modifying substituents and reaction conditions.

Nucleophilic Aromatic Substitution for Amination

In the synthesis of pyrimidine amine derivatives, nucleophilic aromatic substitution (SNAr) is a common method where a chloro-substituted pyrimidine reacts with an amine source under basic conditions in polar aprotic solvents such as DMF at elevated temperatures (around 60 °C) for several hours. This method is useful for introducing the methanamine group at the 4-position of the pyrimidine ring.

Typical conditions include:

  • Reactants: Chloro-pyrimidines and amine nucleophiles
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60 °C
  • Reaction time: 7–8 hours
  • Workup: Extraction with ethyl acetate, washing, drying, and purification by column chromatography.

Comparative Data Table of Preparation Methods

Step/Method Key Reagents & Conditions Advantages Yield/Notes Reference
Cyclization of cyanoacetate + urea Sodium metal, methanol/ethanol, reflux 65-80 °C, 3-4 h Simple, green, avoids toxic reagents Yield ~97% for pyrimidinedione intermediate
Methylation of pyrimidinedione Dimethyl sulfate, NaOH/KOH, tetrabutylammonium bromide, 60-80 °C, 8-10 h Efficient methylation, phase transfer catalyst improves yield High purity dimethoxy pyrimidine
Halogenated pyrimidine substitution Chloro-pyrimidine, potassium carbonate, DMF, 60 °C, 7-8 h Straightforward SNAr for amination Moderate to good yields; requires chromatographic purification
Cyclopropyl introduction & amination Bromopyrimidine derivatives, cyclopropyl reagents, reductive amination Enables cyclopropyl substitution; multi-step Yields vary; purification by chromatography

Research Findings and Notes

  • The cyclization and methylation approach provides a green and efficient route to pyrimidine amines with fewer reaction steps and reduced environmental impact compared to classical methods involving phosphorus oxychloride.
  • The nucleophilic aromatic substitution method is widely used for introducing amine groups on pyrimidine rings, offering good control over regioselectivity and functional group tolerance.
  • The incorporation of the cyclopropyl group often requires careful handling of reactive intermediates and may involve multi-step synthesis including halogenation, cross-coupling, or ring closure reactions.
  • Purification techniques such as silica gel chromatography and recrystallization are essential to obtain high-purity (6-Cyclopropylpyrimidin-4-yl)methanamine, especially when complex intermediates are involved.

Q & A

Q. How do researchers address discrepancies between computational predictions and experimental results regarding target engagement?

  • Methodological Answer : Reconcile discrepancies by refining force field parameters in simulations or re-evaluating assay conditions (e.g., co-solvents, ionic strength). Free-energy perturbation (FEP) calculations improve binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Cyclopropylpyrimidin-4-yl)methanamine
Reactant of Route 2
(6-Cyclopropylpyrimidin-4-yl)methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.